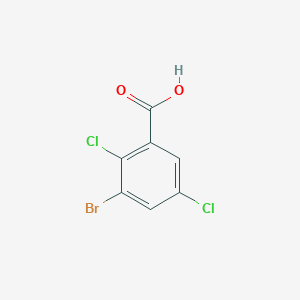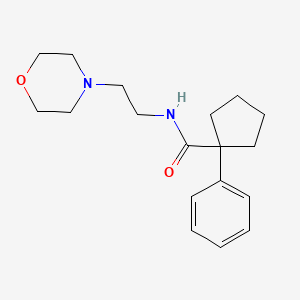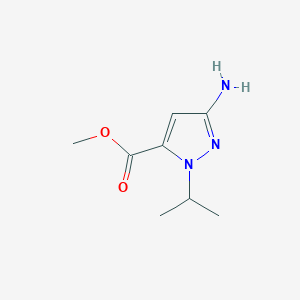
methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of carbamate derivatives, including the targeted compound, involves complex chemical reactions that yield products with potential for further application in medicinal chemistry and materials science. For instance, Velikorodov and Shustova (2017) explored the oxidation of methyl (4-acetylphenyl)carbamate to produce derivatives that underwent various condensations, leading to compounds with potential biological activity (Velikorodov & Shustova, 2017). Similarly, Bassolino, Halabi, and Rivera‐Fuentes (2017) presented a scalable synthesis method for 7-azetidinylated alcohol, useful for the photoprotection of leaving groups, indicating applications in chemistry and biology (Bassolino et al., 2017).
Antimicrobial Activity
Chemical modification of compounds related to the target molecule has been investigated for improving antibacterial activity. Sendai et al. (1985) synthesized derivatives with enhanced activity against Gram-negative bacteria, highlighting the potential for developing new antibiotics (Sendai et al., 1985).
Photoprotecting Groups
The development of photoprotecting groups based on azetidinylated compounds shows the importance of such molecules in photochemistry. The efficient release of carboxylic acids in aqueous solution by these compounds underscores their potential in controlled chemical releases and photolabile protecting strategies (Bassolino et al., 2017).
Drug Synthesis and Modification
The target compound and its relatives play a role in the synthesis and modification of drugs, aiming to improve their pharmacological profiles. The creation of novel sulfonamide hybrids with antimicrobial activity, as explored by Hussein (2018), demonstrates the compound's relevance in drug development (Hussein, 2018).
Catalytic Applications
Research into the catalytic properties of related compounds, such as the decarboxylative radical sulfonylation, points to applications in synthetic chemistry, enabling the modification of natural products and pharmaceuticals (He et al., 2020).
properties
IUPAC Name |
methyl N-[4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-19(25)20-12-6-8-14(9-7-12)29(26,27)21-10-13(11-21)22-17(23)15-4-2-3-5-16(15)18(22)24/h2-3,6-9,13,15-16H,4-5,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPAJHNIDNDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

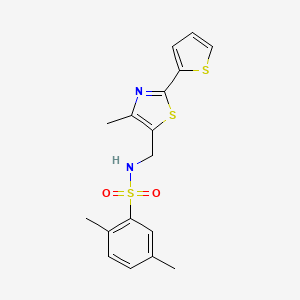

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
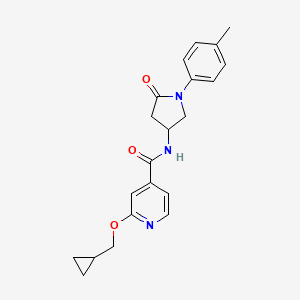
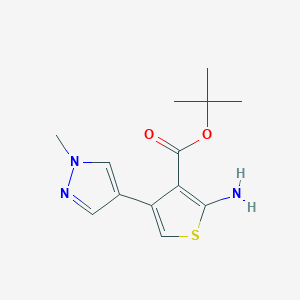
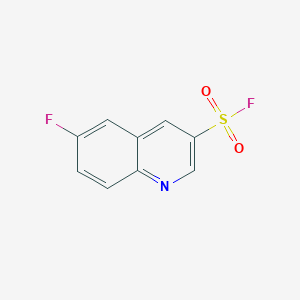
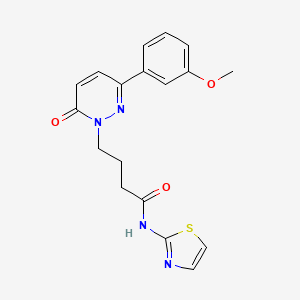
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
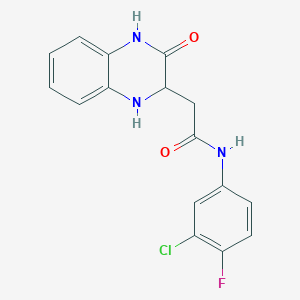
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
